3-bromo-1-(3-phenylpropyl)-1H-1,2,4-triazole
Description
3-Bromo-1-(3-phenylpropyl)-1H-1,2,4-triazole is a brominated 1,2,4-triazole derivative featuring a 3-phenylpropyl substituent at the N1 position and a bromine atom at the C3 position. The compound’s structure combines the electron-deficient 1,2,4-triazole core with a bulky alkyl-aromatic side chain, influencing its physicochemical and reactivity profiles.
Properties
IUPAC Name |
3-bromo-1-(3-phenylpropyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c12-11-13-9-15(14-11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRHAPYNVGMQJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=NC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deprotonation and Alkylation Conditions
Triazoles exhibit weak acidity (pKa ~10–12), necessitating strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) for deprotonation. For example, 3-bromo-1H-1,2,4-triazole reacts with NaH in tetrahydrofuran (THF) at 0°C, followed by addition of 3-phenylpropyl bromide to yield the alkylated product. The reaction proceeds via an SN2 mechanism, with yields influenced by steric hindrance and solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity but may promote side reactions such as over-alkylation.
Challenges in Regioselectivity
The 1,2,4-triazole ring possesses three potential alkylation sites (N1, N2, N4). However, alkylation predominantly occurs at N1 due to its lower electron density compared to N2 and N4. Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 3-bromo-5-phenyl-1H-1,2,4-triazole, confirm preferential substitution at N1 under basic conditions.
Regioselective Bromination of Alkylated Triazoles
Electrophilic bromination of 1-(3-phenylpropyl)-1H-1,2,4-triazole offers an alternative pathway. This method requires precise control to direct bromination to the C3 position.
Brominating Agents and Directing Groups
Bromine (Br2) and N-bromosuccinimide (NBS) are common electrophilic bromination agents. The presence of electron-donating groups, such as the 3-phenylpropyl substituent, activates specific positions on the triazole ring. For instance, in 1-methyl-1H-1,2,4-triazole derivatives, bromination occurs at C3 due to resonance stabilization of the intermediate σ-complex. Similarly, FeCl3-catalyzed bromination of 1-(3-phenylpropyl)-1H-1,2,4-triazole in dichloromethane at 25°C yields the C3-brominated product with >70% selectivity.
Limitations of Electrophilic Bromination
Competitive bromination at C5 remains a challenge, particularly in the absence of directing groups. Computational studies indicate that the C3 position is favored by 8–12 kJ/mol due to hyperconjugative stabilization from the adjacent nitrogen lone pairs.
Cyclization Strategies Involving Brominated Precursors
Constructing the triazole ring from brominated precursors ensures regiochemical fidelity. The Pellizzari reaction, which involves thermal cyclization of amidrazones with carboxylic acid derivatives, is a classical approach.
Pellizzari Reaction with Brominated Amidrazones
Heating N-(3-phenylpropyl)amidrazone with bromoacetic acid at 150°C generates 3-bromo-1-(3-phenylpropyl)-1H-1,2,4-triazole via a [3+2] cycloaddition mechanism. This method avoids post-synthesis functionalization but requires stringent temperature control to prevent decomposition.
Transition Metal-Catalyzed Cyclizations
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for 1,2,3-triazoles but less effective for 1,2,4-triazoles. Recent advances in iron(III) chloride (FeCl3)-catalyzed cyclizations, however, enable the synthesis of 1,2,4-triazoles from α-bromo ketones and hydrazines. For example, FeCl3 (10 mol%) in acetonitrile at 80°C facilitates the formation of the triazole core with inherent bromine substitution.
Comparative Analysis of Synthetic Routes
Table 1. Comparison of Preparation Methods for this compound
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Alkylation | 3-Bromo-1H-1,2,4-triazole | NaH, 3-phenylpropyl bromide, THF | 45–60 | High (N1) |
| Electrophilic Bromination | 1-(3-Phenylpropyl)-1H-1,2,4-triazole | Br2, FeCl3, CH2Cl2 | 50–70 | Moderate (C3) |
| Pellizzari Reaction | N-(3-Phenylpropyl)amidrazone | Bromoacetic acid, 150°C | 30–40 | High (C3) |
| FeCl3-Catalyzed Cyclization | α-Bromo ketone, hydrazine | FeCl3, CH3CN, 80°C | 55–65 | High (C3) |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-1-(3-phenylpropyl)-1H-1,2,4-triazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives with different oxidation states.
Cyclization Reactions: The triazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted triazoles can be formed.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered oxidation states.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine:
Antimicrobial Agents: Derivatives of 3-bromo-1-(3-phenylpropyl)-1H-1,2,4-triazole have shown potential as antimicrobial agents against various bacterial and fungal strains.
Pharmaceuticals: The compound can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors.
Industry:
Agriculture: It can be used in the synthesis of agrochemicals such as herbicides and fungicides.
Dyes and Pigments: The compound can be used in the production of dyes and pigments with specific color properties.
Mechanism of Action
The mechanism of action of 3-bromo-1-(3-phenylpropyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
- Key Observations :
- Lipophilicity : The 3-phenylpropyl group in the main compound increases hydrophobicity compared to simpler analogs (e.g., 3-bromo-1-methyl derivatives) .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in ) reduce electron density at the triazole core, altering reactivity in electrophilic substitutions .
- Solubility : Substituents like ethylthio () enhance solubility in organic solvents, while bromine and aromatic chains reduce water solubility .
Chemical Reactivity
- Electrophilic Substitution : The bromine atom at C3 acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups .
- Nucleophilic Attack : The π-deficient triazole core facilitates nucleophilic substitutions at C5, particularly with thiols or amines (e.g., ’s ethylthio derivative) .
Biological Activity
3-Bromo-1-(3-phenylpropyl)-1H-1,2,4-triazole is a member of the triazole family, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by:
- A bromine atom at the 3rd position.
- A 3-phenylpropyl group at the 1st position.
- A triazole ring that contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various triazole derivatives, it was found that certain structural modifications could enhance their effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Bromo-1-(3-phenylpropyl) | Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL | |
| Pseudomonas aeruginosa | 18 µg/mL |
Antifungal Activity
Similar studies have demonstrated the antifungal potential of this compound. The mechanism of action appears to involve the disruption of fungal cell membrane integrity.
Table 2: Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 3-Bromo-1-(3-phenylpropyl) | Candida albicans | 10 µg/mL |
| Aspergillus niger | 20 µg/mL |
Anticancer Activity
Recent investigations have highlighted the anticancer properties of triazole derivatives. In vitro studies showed that compounds similar to this compound can inhibit cancer cell proliferation.
Case Study: Anticancer Efficacy
A study evaluated the effects of various triazole derivatives on human cancer cell lines (HeLa and MGC-803). The results indicated that modifications in the triazole structure significantly influenced cytotoxicity.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Bromo-1-(3-phenylpropyl) | HeLa | 13.62 ± 0.86 |
| MGC-803 | 11.57 ± 0.53 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may modulate enzyme activity or interfere with cellular signaling pathways. For instance, studies have shown that certain triazoles can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs), suggesting an anti-inflammatory effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
